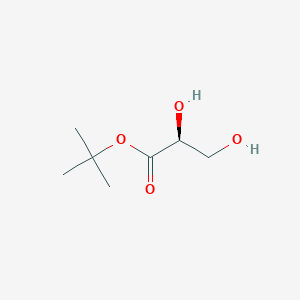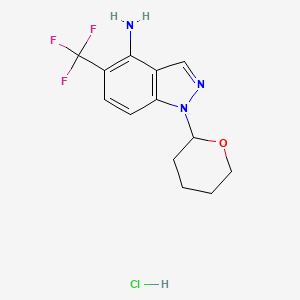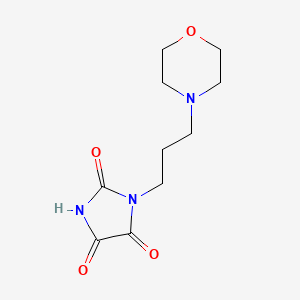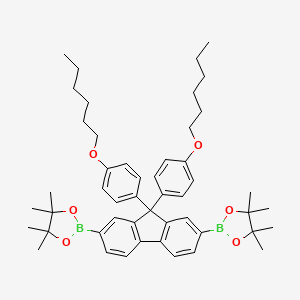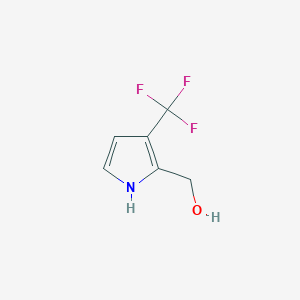
(3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, with a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol typically involves the introduction of a trifluoromethyl group to a pyrrole ring followed by the addition of a hydroxymethyl group. One common method involves the reaction of a trifluoromethylated pyrrole with formaldehyde under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated aldehydes or acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity, providing insights into drug design and development.
Medicine: The compound’s unique properties make it a candidate for the development of new therapeutic agents, particularly in the field of anti-inflammatory and anticancer drugs.
Industry: In industrial applications, (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol can be used in the production of specialty chemicals and advanced materials, contributing to innovations in various sectors.
Mechanism of Action
The mechanism by which (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- (3-(Trifluoromethyl)phenyl)methanol
- (3-(Trifluoromethyl)pyridine-2-yl)methanol
- (3-(Trifluoromethyl)benzyl)methanol
Comparison: Compared to these similar compounds, (3-(Trifluoromethyl)-1H-pyrrol-2-yl)methanol is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C6H6F3NO |
|---|---|
Molecular Weight |
165.11 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-1H-pyrrol-2-yl]methanol |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)4-1-2-10-5(4)3-11/h1-2,10-11H,3H2 |
InChI Key |
TYXLSLUROCOHFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


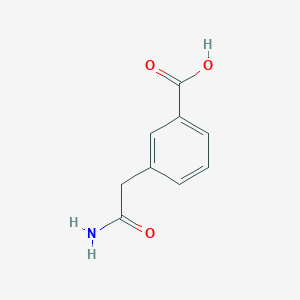




![8-[(3-Aminopropyl)amino]adenosine](/img/structure/B12942366.png)

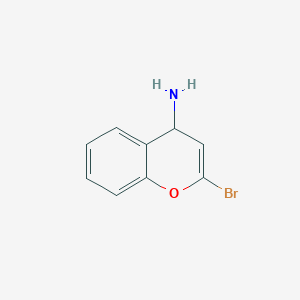
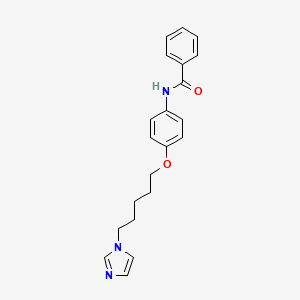
![Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
